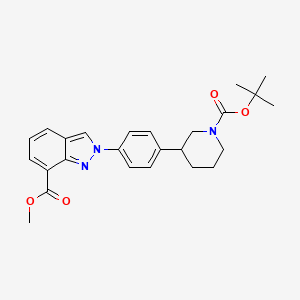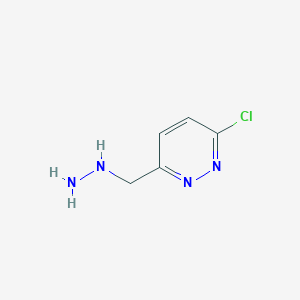
1-Dibutoxyphosphorylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dibutoxyphosphorylpentane is an organic compound characterized by the presence of a phosphoryl group bonded to a pentane backbone with two butoxy substituents
Méthodes De Préparation
The synthesis of 1-Dibutoxyphosphorylpentane typically involves the reaction of phosphoryl chloride with butanol in the presence of a base, followed by the addition of pentane. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Dibutoxyphosphorylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the butoxy groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of phosphoric acid derivatives.
Applications De Recherche Scientifique
1-Dibutoxyphosphorylpentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Dibutoxyphosphorylpentane involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Dibutoxyphosphorylpentane can be compared with other phosphoryl-containing compounds such as:
Propriétés
Formule moléculaire |
C13H29O3P |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
1-dibutoxyphosphorylpentane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-10-13-17(14,15-11-8-5-2)16-12-9-6-3/h4-13H2,1-3H3 |
Clé InChI |
DNQUCFAIFMXLHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCP(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







